molecular formula C13H9ClN4O B11484747 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole CAS No. 924823-25-6

1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole

Cat. No.: B11484747
CAS No.: 924823-25-6
M. Wt: 272.69 g/mol
InChI Key: MKKRZJZJGMNSCL-UHFFFAOYSA-N
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Description

1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with 2-bromophenyl tetrazole under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion attacks the brominated phenyl ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes and inhibit their function. Additionally, the chlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole can be compared with other similar compounds, such as:

    1-[2-(4-chlorophenoxy)phenyl]-1H-tetrazole: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and biological activity.

    1-[2-(3-bromophenoxy)phenyl]-1H-tetrazole: Bromine atom instead of chlorine, resulting in different chemical and physical properties.

    1-[2-(3-methylphenoxy)phenyl]-1H-tetrazole: Methyl group instead of chlorine, affecting the compound’s hydrophobicity and reactivity.

Properties

CAS No.

924823-25-6

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

1-[2-(3-chlorophenoxy)phenyl]tetrazole

InChI

InChI=1S/C13H9ClN4O/c14-10-4-3-5-11(8-10)19-13-7-2-1-6-12(13)18-9-15-16-17-18/h1-9H

InChI Key

MKKRZJZJGMNSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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